molecular formula C8H16O2 B1296193 1-(1-Hydroxy-1-methylethyl)cyclopentanol CAS No. 5607-45-4

1-(1-Hydroxy-1-methylethyl)cyclopentanol

Cat. No.: B1296193
CAS No.: 5607-45-4
M. Wt: 144.21 g/mol
InChI Key: DMPFIPJASXNDQL-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-1-methylethyl)cyclopentanol is an organic compound with the molecular formula C8H16O2. It is also known by its IUPAC name, 1-(2-hydroxypropan-2-yl)cyclopentan-1-ol. This compound features a cyclopentane ring substituted with a hydroxy group and a 1-hydroxy-1-methylethyl group. It is a secondary alcohol and is often used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Hydroxy-1-methylethyl)cyclopentanol can be synthesized through several methods. One common method involves the reaction of cyclopentanone with isopropylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction proceeds as follows:

    Formation of Grignard Reagent: Isopropyl bromide reacts with magnesium in dry ether to form isopropylmagnesium bromide.

    Grignard Reaction: Cyclopentanone is added to the Grignard reagent, resulting in the formation of an intermediate alkoxide.

    Hydrolysis: The intermediate alkoxide is hydrolyzed with water or dilute acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxy-1-methylethyl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of cyclopentane derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.

Major Products Formed

    Oxidation: Cyclopentanone, 1-(1-methylethyl)cyclopentanone.

    Reduction: Cyclopentane derivatives.

    Substitution: 1-(1-chloro-1-methylethyl)cyclopentane, 1-(1-bromo-1-methylethyl)cyclopentane.

Scientific Research Applications

1-(1-Hydroxy-1-methylethyl)cyclopentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-1-methylethyl)cyclopentanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog with only a hydroxy group attached to the cyclopentane ring.

    1-Methylcyclopentanol: Similar structure but with a methyl group instead of a 1-hydroxy-1-methylethyl group.

    Cyclopentanone: The ketone analog of cyclopentanol.

Uniqueness

1-(1-Hydroxy-1-methylethyl)cyclopentanol is unique due to the presence of both a hydroxy group and a 1-hydroxy-1-methylethyl group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-hydroxypropan-2-yl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2,9)8(10)5-3-4-6-8/h9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPFIPJASXNDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1(CCCC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295491
Record name 1-(2-hydroxypropan-2-yl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5607-45-4, 56517-33-0
Record name NSC102317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-hydroxypropan-2-yl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was 1-(1-Hydroxy-1-methylethyl)cyclopentanol included in this research study on hydrogen bonding in vicinal diols?

A1: The research focused on understanding weak hydrogen bonding interactions between alcohol groups using vicinal diols as model compounds. this compound, with its two adjacent hydroxyl groups, fits the criteria of a vicinal diol. The researchers were particularly interested in predicting spectral signatures (specifically OH stretching frequencies) which are sensitive to these weak interactions. [] Including this compound, along with a diverse set of other vicinal diols, allowed the researchers to test and refine their computational models for predicting hydrogen bonding effects in complex molecules. []

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